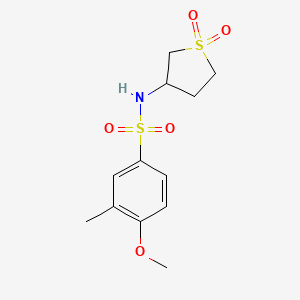

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is a sulfamoyl chloride derivative that contains a thiolane cycle . It has a molecular weight of 247.72 .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H10ClNO4S2/c1-7 (13 (6,10)11)5-2-3-12 (8,9)4-5/h5H,2-4H2,1H3 . This indicates that the compound has a tetrahydro-3-thienyl group, a methylsulfamoyl group, and a chloride atom . Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Catalytic Reagents for Silylation

Poly(N-bromobenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been identified as effective catalysts for the silylation of alcohols, phenols, and thiols. This process involves the use of hexamethyldisilazane and can be performed with or without solvent, including under microwave irradiation. Such catalytic processes are pivotal in the synthesis of protected alcohols and phenols, which are essential intermediates in pharmaceutical and materials science research (Ghorbani‐Vaghei et al., 2006).

Inhibition of Tumor-associated Isozyme IX

Halogenated sulfonamides, including halogenosulfanilamide derivatives, have been synthesized and investigated as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This isozyme is associated with various cancers, and its inhibition could lead to new therapeutic approaches. The study revealed potent inhibitors among both simple aromatic and heterocyclic compounds, indicating the potential for designing more potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).

Regioselective Cleavage Reactions

The compound has been utilized in the regioselective cleavage reaction of aromatic methylenedioxy rings, leading to the synthesis of phenothiazine analogues. These analogues exhibit potent Ca2+ antagonistic activity, highlighting their potential in developing new therapeutic agents targeting calcium signaling pathways (Imakura et al., 1994).

Fluorescent Probe for Thiophenols

A new design of a reaction-based fluorescent probe has been developed for the discrimination of thiophenols over aliphatic thiols. This probe, utilizing intramolecular charge transfer pathways, offers finely tunable spectroscopic properties and high selectivity and sensitivity. Such probes are crucial for the detection of toxic benzenethiols in environmental and biological samples, demonstrating the application of sulfonamides in analytical chemistry (Wang et al., 2012).

Alzheimer’s Disease Therapeutics

Sulfonamides derived from 4-methoxyphenethylamine have shown significant inhibitory effects on acetylcholinesterase, an enzyme target in Alzheimer’s disease treatment. The synthesis and evaluation of these compounds highlight the potential of sulfonamides in developing new therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).

Safety and Hazards

特性

IUPAC Name |

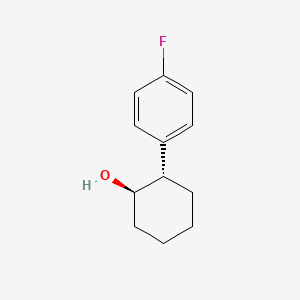

N-(1,1-dioxothiolan-3-yl)-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S2/c1-9-7-11(3-4-12(9)18-2)20(16,17)13-10-5-6-19(14,15)8-10/h3-4,7,10,13H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUYTZVUDZTQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2664059.png)

![N-(2-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664060.png)

![N-(3-chloro-4-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2664066.png)

![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid](/img/structure/B2664067.png)

![4-(3-Chloro-4-hydroxyphenyl)-6-methyl-N-[(3-methyl-4-oxoquinazolin-2-yl)methyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B2664068.png)

![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride](/img/structure/B2664076.png)

![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2664078.png)

![methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2664080.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2664081.png)